molecular formula C18H17Cl2N3S B2428353 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine CAS No. 861212-35-3

4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine

Cat. No. B2428353
M. Wt: 378.32
InChI Key: NWZOMQXDQMJPGR-UHFFFAOYSA-N
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Description

“4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Biological Activities : Compounds related to 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine have been synthesized and tested for biological activities. Some derivatives showed moderate activity against bacteria and fungi, suggesting potential for antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Interaction with Receptors

  • Central and Mitochondrial Benzodiazepine Receptors : Imidazo[1,2-a]pyridine derivatives have been examined for interaction with central and mitochondrial benzodiazepine receptors, showing selectivity in some cases. This indicates potential applications in neuropharmacology and receptor studies (Barlin, Davies, & Harrison, 1997).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Imidazo[1,2-a]pyridine derivatives, closely related to the compound , have shown efficacy as corrosion inhibitors in mild steel. This suggests applications in materials science and industrial chemistry (Saady et al., 2021).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives have demonstrated significant antimicrobial activity, indicating the potential for development into antimicrobial agents (Elenich et al., 2019).

Radioactive Labeling for Imaging

  • Imaging Studies Using SPECT : Some imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in Single Photon Emission Computed Tomography (SPECT) imaging studies, focusing on peripheral benzodiazepine receptors (Katsifis, Mattner, Dikić, & Papazian, 2000).

Cholinesterase Inhibitor Potential

  • Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds have been explored for their potential as cholinesterase inhibitors, which could be relevant in treating neurodegenerative disorders (Kwong et al., 2019).

properties

IUPAC Name

4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZOMQXDQMJPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine

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